

Synthesis of Cyclohexyl p-toluenesulfonate from cyclohexanol protocol.

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Compound of Interest

Compound Name: *Cyclohexyl p-toluenesulfonate*

Cat. No.: *B1361365*

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An Application Note and Protocol for the Synthesis of **Cyclohexyl p-Toluenesulfonate** from Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl p-toluenesulfonate, also known as cyclohexyl tosylate, is a valuable intermediate in organic synthesis. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a key precursor for various nucleophilic substitution and elimination reactions. This application note provides a detailed protocol for the synthesis of **cyclohexyl p-toluenesulfonate** from cyclohexanol. The primary method described herein involves the reaction of cyclohexanol with p-toluenesulfonyl chloride in the presence of a base, a widely used and efficient method for the preparation of tosylates. A second, direct esterification method is also briefly discussed.

Reaction Principle

The synthesis of **cyclohexyl p-toluenesulfonate** from cyclohexanol and p-toluenesulfonyl chloride proceeds via a nucleophilic attack of the hydroxyl group of cyclohexanol on the sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

An alternative method is the direct Fischer esterification of cyclohexanol with p-toluenesulfonic acid, which typically requires elevated temperatures and the removal of water to shift the equilibrium towards the product.[1][2]

Experimental Protocols

Method 1: Synthesis via p-Toluenesulfonyl Chloride (Recommended)

This protocol is adapted from standard procedures for the tosylation of alcohols and is generally high-yielding.[3]

Materials:

- Cyclohexanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Methanol or Petroleum Ether for recrystallization

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 eq) in dichloromethane (DCM). Cool the solution in an ice bath to 0 °C.
- Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench the reaction by slowly adding cold water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude solid by recrystallization from methanol or petroleum ether to yield pure **cyclohexyl p-toluenesulfonate** as a white crystalline solid.[3]

Method 2: Direct Esterification with p-Toluenesulfonic Acid

This method involves the direct reaction between cyclohexanol and p-toluenesulfonic acid.[2]

Procedure Outline:

- Combine cyclohexanol (1.0 eq) and p-toluenesulfonic acid (1.0-1.2 eq) in toluene.
- Heat the mixture to reflux (110-180 °C) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[2]
- The reaction time typically ranges from 5 to 24 hours.[2]
- After completion, the reaction mixture is cooled, washed with water and brine, dried, and the solvent is evaporated.
- The crude product is then purified by recrystallization.

Data Presentation

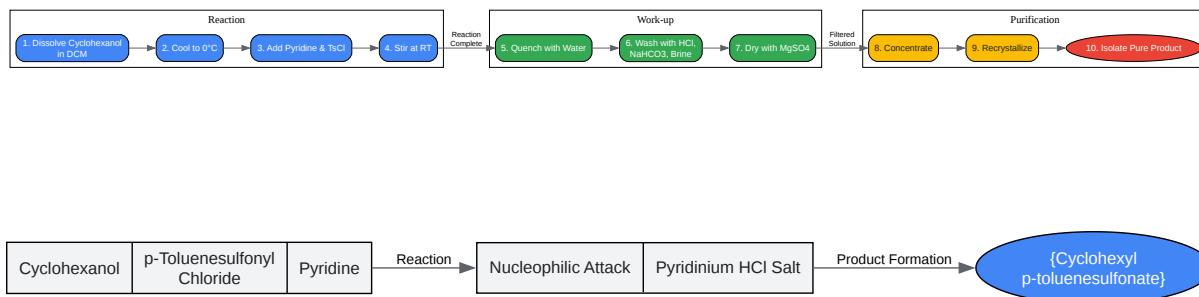
Table 1: Reagent Quantities and Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio (Method 1)	Density (g/cm³)	Melting Point (°C)
Cyclohexanol	C ₆ H ₁₂ O	100.16	1.0	0.962	25.9
p-Toluenesulfon yl chloride	C ₇ H ₇ ClO ₂ S	190.65	1.2	1.337	67-69
Pyridine	C ₅ H ₅ N	79.10	1.5	0.982	-42
Cyclohexyl p- toluenesulfon ate	C ₁₃ H ₁₈ O ₃ S	254.34[2]	-	~1.21 (predicted)[2]	43-47[2]

Table 2: Typical Reaction Parameters and Yields

Parameter	Method 1 (p-Toluenesulfonyl Chloride)	Method 2 (Direct Esterification)
Solvent	Dichloromethane, Pyridine	Toluene
Temperature	0 °C to Room Temperature	110-180 °C (Reflux)[2]
Time	4-12 hours	5-24 hours[2]
Typical Yield	~87%[3]	75-85%[2]

Visualizations



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References

- 1. Cyclohexyl p-toluenesulfonate | 953-91-3 | Benchchem [benchchem.com]
- 2. Buy Cyclohexyl p-toluenesulfonate | 953-91-3 [smolecule.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

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